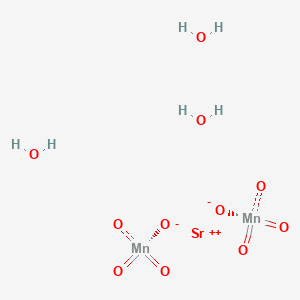

Strontium permanganate trihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

strontium;dipermanganate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mn.3H2O.8O.Sr/h;;3*1H2;;;;;;;;;/q;;;;;;;;;;;2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVFVNPODQFFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Mn](=O)(=O)=O.[O-][Mn](=O)(=O)=O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6Mn2O11Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721636 | |

| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-13-0 | |

| Record name | Strontium oxido(trioxo)manganese--water (1/2/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The information is compiled to assist researchers in the fields of inorganic chemistry, materials science, and drug development in understanding the properties and preparation of this compound.

Compound Properties

This compound is a purple, crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Sr(MnO₄)₂·3H₂O | [1] |

| Molar Mass | 379.54 g/mol | [1] |

| Appearance | Purple cubic crystals | [1] |

| Decomposition Temperature | 175 °C | [1] |

| Density | 2.75 g/cm³ at 20 °C | |

| Solubility in Water | 2.5 g/100 g at 0 °C | [1] |

Synthesis

The synthesis of this compound is achieved through a precipitation reaction involving silver permanganate and strontium chloride. The general chemical equation for this reaction is:

2AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2AgCl(s)

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound:

Materials:

-

Silver permanganate (AgMnO₄)

-

Strontium chloride (SrCl₂)

-

Distilled water

-

0.22 µm syringe filter

-

Beakers

-

Stirring plate and stir bar

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Evaporating dish

-

Desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated aqueous solution of silver permanganate.

-

Prepare a concentrated aqueous solution of strontium chloride.

-

-

Reaction:

-

Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring.

-

A precipitate of silver chloride (AgCl) will form immediately.

-

-

Removal of Silver Chloride:

-

Filter the reaction mixture through a Büchner funnel to remove the solid silver chloride.

-

For complete removal of fine particles, the resulting filtrate can be passed through a 0.22 µm syringe filter.

-

-

Crystallization:

-

Transfer the clear, purple filtrate, which contains the dissolved strontium permanganate, to an evaporating dish.

-

Place the evaporating dish in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

-

Allow the solvent to evaporate slowly at room temperature.

-

-

Isolation and Storage:

-

Dark violet, cubic crystals of this compound will form.

-

Carefully collect the crystals.

-

Store the product in a tightly sealed container in a cool, dark, and dry place, as it is hygroscopic.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Characterization

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in a cubic system. Detailed crystallographic data are presented in Table 2.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | P2₁3 |

| Unit Cell Parameter (a) | 9.611 Å |

| Coordination of Sr²⁺ | Surrounded by 7 oxygen atoms from MnO₄⁻ and 3 water molecules |

| MnO₄⁻ Geometry | Nearly tetrahedral |

Thermal Decomposition

The initial step is the dehydration, followed by the decomposition of the anhydrous strontium permanganate to form strontium manganate, manganese dioxide, and oxygen gas.

Proposed Decomposition Pathway:

-

Dehydration: Sr(MnO₄)₂(s)·3H₂O(s) → Sr(MnO₄)₂(s) + 3H₂O(g)

-

Decomposition: 2Sr(MnO₄)₂(s) → 2SrMnO₄(s) + 2MnO₂(s) + 3O₂(g)

Caption: Proposed thermal decomposition pathway of this compound.

Spectroscopic Analysis

Detailed infrared (IR) and Raman spectroscopic data for this compound are not widely available in the scientific literature. However, the spectra would be expected to show characteristic vibrational modes of the permanganate ion (MnO₄⁻) and water molecules. The permanganate ion, having tetrahedral symmetry, exhibits characteristic stretching and bending modes.

Safety and Handling

Strontium permanganate, like other permanganate salts, is a strong oxidizing agent and should be handled with care. It can form explosive mixtures with combustible materials. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It should be stored away from heat and incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experiments should be conducted in a controlled laboratory setting with appropriate safety precautions.

References

In-Depth Technical Guide: The Crystal Structure of Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The document details its crystallographic parameters, atomic arrangement, and the experimental protocols for its synthesis and characterization, presenting key quantitative data in accessible tables and workflows.

Crystallographic Data

The crystal structure of this compound has been determined through three-dimensional X-ray diffraction methods.[1][2] The compound crystallizes in the cubic system, which is a notable characteristic. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | Sr(MnO₄)₂·3H₂O |

| Molar Mass | 379.54 g/mol [3] |

| Crystal System | Cubic[1][2] |

| Space Group | P2₁3[1][2] |

| Unit Cell Parameter (a) | 9.611 ± 0.006 Å[1][2] |

| Formula Units per Unit Cell (Z) | 4[2] |

| Density (calculated) | 2.75 g/cm³ (at 20°C)[3] |

Structural Details

The crystal structure is composed of strontium cations (Sr²⁺), permanganate anions (MnO₄⁻), and water molecules (H₂O).[1][2]

2.1. Permanganate Anion

The permanganate anions exhibit a nearly tetrahedral geometry, as is typical. The manganese-oxygen bond lengths are consistent within the structure, with a mean value of 1.605 ± 0.014 Å.[1][2]

2.2. Strontium Cation Coordination

The strontium ion is at the center of a complex coordination sphere. It is surrounded by seven oxygen atoms originating from the permanganate anions and three oxygen atoms from the water molecules.[1][2] This results in a coordination number of ten for the Sr²⁺ cation. The average strontium-oxygen bond distance is 2.68 Å.[1][2] This coordination environment is a significant feature of the crystal packing.

2.3. Atomic Coordinates

The positions of the atoms within the unit cell are defined by the following coordinates, which are essential for any computational modeling or detailed structural analysis.

Table 2: Final Atomic Coordinates (x 10⁴)

| Atom | x/a | y/a | z/a |

| Sr | 2715(4) | 2715(4) | 2715(4) |

| Mn(1) | 0138(7) | 0138(7) | 0138(7) |

| Mn(2) | 5211(7) | 5211(7) | 5211(7) |

| O(1) | 0108(32) | 1482(32) | 9028(32) |

| O(2) | 4002(32) | 4988(32) | 6470(32) |

| H₂O | 5110(36) | 2005(36) | 1980(36) |

Estimated standard deviations are given in parentheses.

Experimental Protocols

3.1. Synthesis of this compound Crystals

The synthesis of this compound is achieved through a precipitation reaction followed by controlled crystallization.[1][2]

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of silver permanganate (AgMnO₄).

-

Prepare an aqueous solution of strontium chloride (SrCl₂).

-

-

Reaction:

-

Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring. This will result in the precipitation of silver chloride (AgCl).

-

The reaction is: 2 AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2 AgCl(s).

-

-

Separation:

-

Filter the reaction mixture to remove the insoluble silver chloride precipitate.

-

-

Crystallization:

-

Transfer the resulting filtrate, an aqueous solution of strontium permanganate, to a desiccator.

-

Allow the solvent to evaporate slowly at room temperature.

-

-

Crystal Harvesting:

3.2. Crystal Structure Determination

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[2]

Protocol:

-

Crystal Mounting:

-

Select a suitable single crystal of this compound.

-

Due to its hygroscopic nature, seal the crystal within a glass capillary tube to protect it from atmospheric moisture.[2]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Determine the unit cell parameters and space group symmetry from the diffraction patterns.

-

Solve the crystal structure using three-dimensional methods.

-

Refine the atomic positions and thermal parameters to obtain the final structural model.

-

Physicochemical Properties

4.1. Thermal Decomposition

This compound undergoes thermal decomposition at elevated temperatures. The decomposition temperature is reported to be 175°C. Further studies have investigated the kinetics of this thermal decomposition.

Mandatory Visualizations

The following diagram illustrates the workflow for the synthesis and structural characterization of this compound.

Caption: Workflow for Synthesis and X-ray Crystallographic Analysis.

References

Thermal Decomposition of Strontium Permanganate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The document details the multi-stage decomposition process, involving dehydration and subsequent redox reactions. It outlines the experimental methodologies typically employed for such analysis, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction (XRD) for product characterization. While specific experimental data for this compound is not extensively available in publicly accessible literature, this guide presents a representative decomposition profile based on the known behavior of analogous alkaline earth and alkali metal permanganates. The presented data and reaction pathways serve as a foundational reference for researchers working with this and similar energetic materials.

Introduction

This compound is an inorganic compound with strong oxidizing properties. Its thermal stability and decomposition characteristics are of significant interest in various fields, including materials science and as a potential reagent in synthetic chemistry. The thermal decomposition of permanganates is a complex process involving dehydration followed by a redox reaction where the permanganate anion (MnO₄⁻) is reduced, and oxygen is evolved. Understanding the discrete steps, intermediate products, and final residues of this decomposition is crucial for safe handling, storage, and application of the compound.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Sr(MnO₄)₂·3H₂O |

| Molar Mass | 379.54 g/mol [1] |

| Appearance | Purple cubic crystals[2] |

| Crystal Structure | Cubic, Space Group P213 |

| Decomposition Temperature | Starts around 175 °C[2] |

Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to occur in two primary stages: dehydration followed by the decomposition of the anhydrous salt.

Dehydration

The initial stage of decomposition involves the loss of the three molecules of water of hydration. This is an endothermic process that typically occurs at relatively low temperatures.

Sr(MnO₄)₂·3H₂O(s) → Sr(MnO₄)₂(s) + 3H₂O(g)

Redox Decomposition

Following dehydration, the anhydrous strontium permanganate undergoes a redox decomposition at a higher temperature. In this stage, the permanganate ion decomposes to form manganese oxides, strontium oxide, and molecular oxygen. The exact nature of the manganese oxide products can vary depending on the experimental conditions, such as the heating rate and the composition of the atmosphere. Based on the decomposition of similar permanganates, a plausible reaction is:

2Sr(MnO₄)₂(s) → 2SrO(s) + 4MnO₂(s) + 3O₂(g)

Alternatively, other manganese oxides or mixed-metal oxides could be formed.

Quantitative Thermal Analysis Data (Representative)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Evolved Species |

| Dehydration | 80 - 150 | 14.23% | H₂O |

| Redox Decomposition | 175 - 250 | 21.08% | O₂ |

| Total Mass Loss | 35.31% |

Experimental Protocols

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges and corresponding mass losses of the decomposition stages and to identify the endothermic and exothermic nature of these events.

Methodology:

-

Instrument: A simultaneous TGA/DTA thermal analyzer.

-

Sample Mass: 5-10 mg of finely ground Sr(MnO₄)₂·3H₂O.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Dynamic nitrogen or air atmosphere with a flow rate of 50-100 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: Ambient to 600 °C.

-

Procedure: The sample is placed in the crucible and heated in the TGA/DTA instrument according to the specified parameters. The mass loss and differential temperature are recorded as a function of temperature.

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)

Objective: To identify the gaseous species evolved during the thermal decomposition.

Methodology:

-

Instrument: A TGA instrument coupled to a mass spectrometer.

-

Procedure: The experimental conditions for the TGA are similar to those described in section 5.1. The gas outlet of the TGA is connected to the inlet of the mass spectrometer via a heated transfer line. The mass spectrometer is set to scan a mass-to-charge ratio (m/z) range relevant for the expected evolved gases (e.g., m/z 18 for H₂O and m/z 32 for O₂).

X-ray Diffraction (XRD) of Solid Residues

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Sample Preparation: Samples of Sr(MnO₄)₂·3H₂O are heated in a furnace to specific temperatures corresponding to the completion of each decomposition stage observed in the TGA. The heating is then stopped, and the sample is allowed to cool to room temperature.

-

Instrument: A powder X-ray diffractometer with Cu Kα radiation.

-

Procedure: The solid residues are ground to a fine powder and mounted on a sample holder. XRD patterns are collected over a 2θ range of 10-80°. The resulting diffraction patterns are compared with standard diffraction data from databases (e.g., ICDD) to identify the crystalline phases.

Visualizations

Caption: Experimental workflow for analyzing the thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Safety Considerations

Strontium permanganate is a strong oxidizing agent and can react violently with reducing agents and combustible materials. The thermal decomposition evolves oxygen, which can increase the risk of fire or explosion. All experiments should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Small sample sizes should be used for thermal analysis to minimize risks.

Conclusion

The thermal decomposition of this compound proceeds through a distinct dehydration step followed by a redox decomposition of the anhydrous salt to yield strontium oxide, manganese dioxide, and oxygen. This guide outlines the expected thermal behavior and provides a framework of standard experimental protocols for its detailed investigation. The provided representative data and reaction pathways offer a valuable baseline for researchers, although it is recommended to perform specific experimental analysis for precise quantitative results and product identification under defined conditions.

References

An In-depth Technical Guide to the Chemical Properties of Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium permanganate trihydrate, with the chemical formula Sr(MnO₄)₂·3H₂O, is an inorganic compound that commands attention due to the potent oxidizing capabilities of the permanganate anion, coupled with the presence of strontium, a divalent alkaline earth metal. This technical guide provides a comprehensive overview of the core chemical properties of this compound, with a focus on its synthesis, structure, reactivity, and thermal stability. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development, where a thorough understanding of the properties of oxidizing agents is crucial.

Chemical and Physical Properties

This compound is a purple, crystalline solid.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Sr(MnO₄)₂·3H₂O | [1][2] |

| Molecular Weight | 379.54 g/mol | [1][2] |

| Appearance | Purple cubic crystals | [2] |

| Density | 2.75 g/cm³ (at 20°C) | [2] |

| Solubility in Water | 2.5 g/100 g of solvent (at 0°C) | [2] |

| Decomposition Temperature | 175°C | [2] |

| Crystal System | Cubic | |

| Space Group | P2₁3 | |

| Lattice Parameter (a) | 9.611 Å |

Synthesis and Experimental Protocols

Synthesis of this compound

The primary method reported for the synthesis of this compound involves a metathesis reaction between a soluble strontium salt and a soluble permanganate salt. A common procedure utilizes the reaction of silver permanganate with strontium chloride in an aqueous solution.

Experimental Protocol:

-

Preparation of Reactant Solutions:

-

Prepare an aqueous solution of silver permanganate (AgMnO₄).

-

Prepare an aqueous solution of strontium chloride (SrCl₂).

-

-

Reaction:

-

Slowly add the strontium chloride solution to the silver permanganate solution with constant stirring.

-

A precipitate of silver chloride (AgCl) will form due to its low solubility.

-

-

Separation:

-

Filter the reaction mixture to remove the precipitated silver chloride.

-

-

Crystallization:

-

The resulting filtrate, containing dissolved strontium permanganate, is then subjected to evaporation to induce crystallization of this compound.

-

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow for this compound.

Crystal Structure

X-ray diffraction studies have revealed that this compound crystallizes in the cubic system with the space group P2₁3. The crystal structure consists of strontium cations (Sr²⁺), permanganate anions (MnO₄⁻), and water molecules of hydration. Each strontium ion is coordinated to oxygen atoms from both the permanganate anions and the water molecules.

Reactivity

The reactivity of this compound is dominated by the strong oxidizing nature of the permanganate ion. While specific studies on the reactivity of the strontium salt are limited, the general reactivity of permanganates with organic compounds is well-established and can be extrapolated.

Reactions with Alkenes

Permanganate solutions are known to react with alkenes, leading to oxidation of the carbon-carbon double bond. The nature of the product depends on the reaction conditions.

-

Cold, dilute, alkaline conditions: This typically results in the formation of a diol (glycol) through syn-addition of two hydroxyl groups across the double bond.[3][4]

-

Hot, acidic or alkaline conditions: Under more vigorous conditions, oxidative cleavage of the double bond occurs.[3][5] The products can be carboxylic acids, ketones, or carbon dioxide, depending on the substitution pattern of the alkene.

The general signaling pathway for the oxidation of an alkene to a diol under mild conditions is illustrated below:

Caption: Oxidation of an alkene to a diol by permanganate.

Reactions with Alcohols

The reaction of permanganate with alcohols also results in oxidation. The product depends on the type of alcohol:

-

Primary alcohols: Can be oxidized to carboxylic acids.

-

Secondary alcohols: Are oxidized to ketones.

-

Tertiary alcohols: Are generally resistant to oxidation under mild conditions.

The reaction between ethanol and potassium permanganate in the presence of a strong acid can be vigorous and even explosive, producing manganese oxide and partially oxidized organic products.[6]

Thermal Decomposition

A general logical relationship for the thermal decomposition can be visualized as follows:

Caption: Logical pathway for thermal decomposition.

Spectroscopic Data

Detailed spectroscopic data specifically for this compound is scarce in the literature. However, general spectroscopic features of the permanganate ion are well-known.

-

UV-Vis Spectroscopy: The permanganate ion exhibits a strong absorption in the visible region, which is responsible for its intense purple color. The spectrum typically shows several absorption bands, with a maximum around 525-545 nm.[8][9]

-

Infrared (IR) and Raman Spectroscopy: The tetrahedral permanganate ion has characteristic vibrational modes that are active in both IR and Raman spectroscopy. These modes are sensitive to the local environment of the ion in the crystal lattice.

Conclusion

This compound is a potent oxidizing agent with well-defined crystalline structure. While detailed experimental protocols and reactivity studies specifically for this salt are limited, its chemical behavior can be largely inferred from the known chemistry of the permanganate ion. This guide provides a foundational understanding of its properties, which is essential for its safe handling and for predicting its reactivity in various chemical systems, including those relevant to drug development and organic synthesis. Further research is warranted to fully elucidate the specific reaction kinetics, decomposition pathways, and spectroscopic characteristics of this compound.

References

- 1. Strontium oxido(trioxo)manganese--water (1/2/3) | H6Mn2O11Sr | CID 57348453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [chemister.ru]

- 3. savemyexams.com [savemyexams.com]

- 4. pathwayz.org [pathwayz.org]

- 5. reddit.com [reddit.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

"solubility of strontium permanganate trihydrate in organic solvents"

An In-depth Technical Guide on the Solubility of Strontium Permanganate Trihydrate in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or chemical reagent is a critical parameter in process chemistry, formulation development, and analytical sciences. This compound, Sr(MnO₄)₂·3H₂O, is a strong oxidizing agent with potential applications where a water-soluble, high-valent manganese species is required. However, its utility in organic synthesis and other non-aqueous systems is contingent upon its solubility and stability in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, addresses the significant lack of quantitative data in the public domain, and furnishes detailed experimental protocols for its determination.

Introduction and Physicochemical Properties

This compound is an inorganic compound that presents as purple cubic crystals[1]. As a permanganate salt, it is a powerful oxidizing agent. The presence of three water molecules in its hydrated form (trihydrate) influences its physical properties, including its solubility profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | Sr(MnO₄)₂·3H₂O | [1] |

| Molar Mass | 379.54 g/mol | [1][2][] |

| Appearance | Purple cubic crystals | [1] |

| Decomposition Temp. | 175°C | [1] |

| CAS Number | 14446-13-0 | [2][4] |

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is exceptionally scarce in scientific literature. The available information is primarily qualitative.

Table 2: Known Solubility Data for this compound

| Solvent | Type | Solubility ( g/100 g) | Temperature (°C) | Notes | Reference |

| Water | Aqueous | 2.5 | 0 | - | [1] |

| Ethanol | Organic (Protic) | Not Soluble | Not Specified | - | [5] |

| Diethyl Ether | Organic (Ethereal) | Decomposes | Not Specified | Reacts with the solvent. | [5] |

| Chloroform | Organic (Chlorinated) | Decomposes | Not Specified | Reacts with the solvent. | [5] |

Comparative Solubility: Potassium Permanganate as an Analog

Due to the limited data on the strontium salt, it is informative to review the solubility of the more extensively studied potassium permanganate (KMnO₄). While not a direct substitute, its behavior can suggest suitable solvent classes for initial screening. KMnO₄ is known to be soluble in several polar organic solvents but decomposes in others, such as alcohol[6]. Phase-transfer catalysts, like quaternary ammonium salts or crown ethers, can be used to solubilize permanganate salts in nonpolar organic solvents[6][7].

Table 3: Solubility of Potassium Permanganate in Various Solvents

| Solvent | Type | Solubility | Notes | Reference |

| Acetone | Organic (Ketone) | Soluble | - | [6][8] |

| Methanol | Organic (Protic) | Soluble | - | [6][8] |

| Acetic Acid | Organic (Acid) | Soluble | - | [8] |

| Pyridine | Organic (Heterocyclic) | Soluble | - | [8] |

| Benzonitrile | Organic (Nitrile) | Soluble | - | [6][8] |

| Methylene Chloride | Organic (Chlorinated) | Sparingly Soluble | Solubility can be enhanced with phase-transfer catalysts. | [9] |

| Alkanes (Hexane, etc.) | Organic (Nonpolar) | Insoluble | - | [9] |

Experimental Protocol for Solubility Determination

A standardized and rigorous protocol is essential for generating reliable solubility data. The following methodology is a synthesis of established techniques for determining the solubility of inorganic salts[10][11][12].

General Workflow

The overall process involves creating a saturated solution, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved salt in the supernatant.

References

- 1. This compound [chemister.ru]

- 2. Strontium oxido(trioxo)manganese--water (1/2/3) | H6Mn2O11Sr | CID 57348453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14446-13-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Potassium Permanganate | KMnO4 | CID 516875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What organic solvents are suitable to use with potassium permanganate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Strontium Permanganate Trihydrate (CAS 14446-13-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and structural characteristics of Strontium Permanganate Trihydrate. The information is compiled and presented to support research and development activities where this compound may be of interest.

Chemical Identity and General Properties

This compound is an inorganic compound with the chemical formula Sr(MnO₄)₂·3H₂O. It is a strong oxidizing agent, a characteristic property of permanganate salts. Its identity is uniquely defined by the Chemical Abstracts Service (CAS) Registry Number 14446-13-0.

| Property | Value | Reference |

| CAS Registry Number | 14446-13-0 | [1][][3] |

| Molecular Formula | H₆Mn₂O₁₁Sr or Sr(MnO₄)₂·3H₂O | [][3][4][5] |

| Molecular Weight | 379.54 g/mol | [1][][3][4] |

| IUPAC Name | strontium;dipermanganate;trihydrate | [][5] |

| Synonyms | Bispermanganic acid strontium salt, Strontium Permanganate | [] |

Physical and Chemical Properties

The compound presents as dark violet, cubic crystals that are highly hygroscopic.[6][7] Its thermal stability is limited, and it exhibits solubility in water.

| Property | Value | Reference |

| Physical Appearance | Purple (dark violet) cubic crystals | [1][4][6] |

| Density | 2.75 g/cm³ at 20°C | [1][4] |

| Decomposition Temperature | 175°C | [1][4] |

| Solubility in Water | 2.5 g / 100 g of water at 0°C | [4] |

| Hygroscopicity | Very hygroscopic | [6][7] |

| Oxidizing Properties | Strong oxidizer (inferred from permanganate ion) | [8][9] |

Crystallography and Molecular Structure

The crystal structure of this compound has been determined using three-dimensional X-ray diffraction methods. It belongs to the cubic crystal system with the space group P2₁3.[6][7] The structure consists of strontium cations (Sr²⁺), permanganate anions (MnO₄⁻), and water molecules.[6]

The permanganate groups exhibit a nearly tetrahedral symmetry.[6] A notable feature of the crystal structure is the unusual coordination number of the strontium ion. Each Sr²⁺ cation is surrounded by seven oxygen atoms from the permanganate anions and three water molecules, resulting in a coordination number of ten.[6]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Cubic | [1][6][7] |

| Space Group | P2₁3 | [6][7] |

| Lattice Parameter (a) | 9.611 ± 0.006 Å | [6][7] |

| Coordination Number (Sr²⁺) | 10 | [6] |

| Mean Mn-O Bond Distance | 1.605 ± 0.014 Å | [6][7] |

| Mean Sr-O Bond Distance | 2.68 Å | [6][7] |

The following diagram illustrates the coordination sphere around the central strontium cation, showing its interaction with oxygen atoms from both permanganate anions and water molecules.

Experimental Protocols

The primary method reported for the preparation of this compound crystals involves a metathesis reaction in an aqueous solution.[6][7]

Methodology:

-

Reactant Preparation: Prepare separate aqueous solutions of silver permanganate (AgMnO₄) and strontium chloride (SrCl₂).

-

Reaction: Mix the two aqueous solutions. This results in the precipitation of insoluble silver chloride (AgCl) due to its low solubility product.

-

Reaction: 2 AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2 AgCl(s)

-

-

Separation: Filter the reaction mixture to remove the precipitated silver chloride. The filtrate contains the desired strontium permanganate in solution.

-

Crystallization: Transfer the filtrate to a desiccator and allow the solvent (water) to evaporate slowly.

-

Product Recovery: Over time, dark violet, hygroscopic crystals of this compound, Sr(MnO₄)₂·3H₂O, will form and can be collected.[6][7]

The synthesis process can be visualized as the following workflow.

Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is available in the search results. However, based on the properties of permanganates and strontium compounds, the following hazards and precautions can be inferred.[8][9][10][11] This information is for guidance and a full risk assessment should be conducted before handling.

-

Oxidizing Agent: As a permanganate, this compound is a strong oxidizer and may intensify fires or cause fire/explosion upon contact with combustible materials. Keep away from heat, sparks, open flames, and combustible materials.[8][9]

-

Toxicity: Permanganates are generally harmful if swallowed.[8]

-

Corrosivity: May cause skin and eye irritation or severe burns upon contact.[8]

-

Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][11]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Conclusion

This compound is a well-characterized inorganic compound with a distinct cubic crystal structure and a high coordination number for the strontium ion. Its synthesis is straightforward via a precipitation reaction. Due to its nature as a strong oxidizing agent, appropriate safety measures are paramount during its handling and storage. The quantitative data and experimental protocols provided in this guide offer a foundational resource for scientists and researchers.

References

- 1. dl.icdst.org [dl.icdst.org]

- 3. This compound 14446-13-0, Information for this compound 14446-13-0, Suppliers of this compound 14446-13-0 [chemnet.com]

- 4. This compound [chemister.ru]

- 5. Strontium oxido(trioxo)manganese--water (1/2/3) | H6Mn2O11Sr | CID 57348453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Stability and Storage of Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the stability and recommended storage conditions for strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O). The information is intended to guide researchers and professionals in the safe handling, storage, and application of this compound.

Chemical and Physical Properties

This compound is an inorganic compound with the chemical formula Sr(MnO₄)₂·3H₂O[1]. It presents as purple cubic crystals[1]. As a permanganate salt, it is a strong oxidizing agent.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | H₆Mn₂O₁₁Sr | [1][][3] |

| Molar Mass | 379.54 g/mol | [1][][3] |

| Appearance | Purple cubic crystals | [1] |

| Decomposition Temperature | 175°C | [1] |

| Solubility in Water | 2.5 g / 100 g at 0°C | [1] |

Stability Profile

The stability of this compound is a critical consideration for its use in research and development. Like other permanganates, its stability is influenced by temperature, contact with other chemical species, and exposure to environmental conditions.

Thermal Stability

This compound undergoes thermal decomposition at 175°C[1]. The decomposition of permanganates is a redox reaction that can be complex. For instance, the thermal decomposition of potassium permanganate (KMnO₄) involves the reduction of Mn(VII) to lower oxidation states, such as Mn(VI) in manganates or Mn(IV) in manganese dioxide, with the release of oxygen gas[4][5]. While the precise, multi-step decomposition pathway for strontium permanganate is not detailed in the available literature, a generalized pathway can be inferred, beginning with dehydration followed by the decomposition of the anhydrous salt.

Chemical Stability and Reactivity

As a strong oxidizer, this compound may intensify fires[6]. It is highly reactive and potentially explosive when mixed with combustible materials, especially if the material is finely divided[7]. It should be kept away from clothing and other combustible materials[6]. Contact with certain substances, such as sulfuric acid, may lead to fires or explosions[7]. The product is considered chemically stable under standard ambient conditions (room temperature) when stored properly[6].

Storage and Handling

Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.

Recommended Storage Conditions

-

Container: Store in a tightly closed container[8].

-

Temperature and Environment: Keep containers in a dry, cool, and well-ventilated place[8].

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking should be permitted in storage areas[6].

-

Incompatible Materials: Store away from clothing and other combustible materials[6]. It should not be allowed to come into contact with water if it is in a form that reacts violently.

Handling Precautions

-

Use in a well-ventilated area or under a chemical fume hood[9].

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[6][9].

-

Wash skin thoroughly after handling[6].

-

Do not eat, drink, or smoke when using this product[6].

-

Ensure eyewash stations and safety showers are readily accessible[8].

Experimental Protocols

Detailed experimental protocols for the synthesis and stability testing of this compound are not extensively available in the public domain. However, a general workflow for assessing thermal stability can be described based on standard analytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are used for related compounds[4][5].

General Protocol for Thermal Stability Analysis

-

Sample Preparation: A small, accurately weighed sample of this compound is placed into an inert crucible (e.g., alumina).

-

Instrument Setup: The TGA/DSC instrument is purged with a controlled atmosphere (e.g., nitrogen or air) at a specific flow rate. A temperature program is set, typically involving a linear heating ramp to a temperature beyond the expected decomposition point.

-

Data Acquisition: The instrument simultaneously measures the change in mass (TGA) and the difference in heat flow between the sample and a reference (DSC) as a function of temperature.

-

Data Analysis:

-

The TGA curve reveals the temperatures at which mass loss occurs, corresponding to dehydration and decomposition events.

-

The DSC curve indicates whether these events are endothermic (requiring heat) or exothermic (releasing heat). Exothermic events can suggest a risk of thermal runaway.

-

-

Interpretation: The onset temperature of decomposition is determined from the data, providing a quantitative measure of the compound's thermal stability. The gaseous products of decomposition can be further analyzed by coupling the instrument to a mass spectrometer (MS).

Visualizations

Diagrams of Pathways and Workflows

The following diagrams illustrate the conceptual decomposition pathway and a general experimental workflow for thermal analysis.

References

- 1. This compound [chemister.ru]

- 3. Strontium oxido(trioxo)manganese--water (1/2/3) | H6Mn2O11Sr | CID 57348453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The thermal decomposition of potassium permanganate and related substances. Part I. Chemical aspects - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Sodium Permanganate | NaMnO4 | CID 23673458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

An In-Depth Technical Guide to the Synthesis of Anhydrous Strontium Permanganate from Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of anhydrous strontium permanganate (Sr(MnO₄)₂) from its trihydrate (Sr(MnO₄)₂·3H₂O). Due to the thermal sensitivity of the permanganate ion, direct dehydration requires carefully controlled conditions to prevent decomposition. This document outlines two primary methodologies: a controlled thermal dehydration under vacuum and a proposed solvent-based dehydration as a non-thermal alternative. The protocols are based on established principles of inorganic synthesis and thermal analysis data. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams.

Introduction

Strontium permanganate is a strong oxidizing agent with potential applications in various fields, including organic synthesis and as a precursor for manganese-containing materials. It is commonly synthesized and isolated as the trihydrate, Sr(MnO₄)₂·3H₂O. For applications requiring the anhydrous form, the removal of water of crystallization is a critical step. However, the permanganate anion is susceptible to thermal decomposition, which for strontium permanganate trihydrate begins at approximately 175°C. This relatively low decomposition temperature necessitates precise control over the dehydration process to avoid the formation of manganese oxides and other impurities. This guide provides detailed experimental protocols for the preparation of anhydrous strontium permanganate, addressing the challenges posed by its thermal instability.

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the starting material and the target compound is essential for a successful synthesis.

| Property | This compound | Anhydrous Strontium Permanganate |

| Chemical Formula | Sr(MnO₄)₂·3H₂O | Sr(MnO₄)₂ |

| Molar Mass | 379.58 g/mol | 325.49 g/mol |

| Appearance | Purple cubic crystals | Dark purple crystalline solid |

| Decomposition Temperature | 175°C | Data not available |

| Solubility in water ( g/100 g) | 2.5 (0°C) | Data not available |

Experimental Protocols

Two primary methods are presented for the synthesis of anhydrous strontium permanganate from its trihydrate. The first is a controlled thermal dehydration, which is a direct but technically demanding approach. The second is a proposed solvent-based dehydration, offering a potentially milder, non-thermal alternative.

Method 1: Controlled Thermal Dehydration under Vacuum

This method relies on carefully heating the trihydrate below its decomposition temperature in a vacuum to facilitate the removal of water. The application of a vacuum lowers the boiling point of water, allowing for dehydration at temperatures that minimize the risk of decomposition.

Experimental Workflow:

Caption: Workflow for Controlled Thermal Dehydration.

Detailed Protocol:

-

Preparation: Place a known quantity of finely ground this compound in a shallow, pre-weighed glass dish.

-

Apparatus Setup: Place the dish in a vacuum oven equipped with a programmable temperature controller and a vacuum pump capable of maintaining a pressure below 1 Torr.

-

Initial Evacuation: Seal the oven and evacuate to a pressure of <1 Torr.

-

Dehydration - Step 1: Begin heating the oven to 80°C at a ramp rate of 2°C/minute. Hold at 80°C for 2 hours. This step is designed to remove the bulk of the loosely bound water.

-

Dehydration - Step 2: Increase the temperature to 110°C at a slower ramp rate of 1°C/minute. Maintain this temperature for 4 hours.

-

Dehydration - Step 3: Further increase the temperature to 140°C at a very slow ramp rate of 0.5°C/minute. Hold at 140°C for 6 hours, or until a constant weight is achieved. This final, cautious heating step is crucial for removing the more tightly bound water molecules.

-

Cooling: Turn off the heater and allow the oven to cool to room temperature under vacuum.

-

Product Recovery: Once at room temperature, slowly vent the oven with an inert gas such as dry nitrogen or argon. Immediately transfer the anhydrous strontium permanganate to a desiccator for storage.

Quantitative Parameters:

| Parameter | Value |

| Starting Material | This compound |

| Vacuum Pressure | < 1 Torr |

| Temperature Ramp 1 | 2°C/minute to 80°C |

| Hold Time 1 | 2 hours |

| Temperature Ramp 2 | 1°C/minute to 110°C |

| Hold Time 2 | 4 hours |

| Temperature Ramp 3 | 0.5°C/minute to 140°C |

| Hold Time 3 | 6 hours (or until constant weight) |

| Expected Yield | > 95% (based on theoretical water loss) |

Method 2: Proposed Solvent-Based Dehydration with Molecular Sieves

This proposed method offers a non-thermal route to anhydrous strontium permanganate, potentially avoiding the risks associated with heating. The success of this protocol is contingent on the solubility of strontium permanganate in a suitable organic solvent that is compatible with molecular sieves. Acetone is a potential candidate, as potassium permanganate exhibits some solubility in it.

Logical Relationship Diagram:

Caption: Logical Flow for Solvent-Based Dehydration.

Detailed Protocol:

-

Solvent Selection and Preparation: Select a dry organic solvent in which strontium permanganate has some solubility (e.g., anhydrous acetone). Ensure the solvent is thoroughly dried over a suitable drying agent prior to use.

-

Dissolution: In an inert atmosphere (e.g., a glovebox), dissolve the this compound in the anhydrous solvent.

-

Addition of Molecular Sieves: Add activated 3Å molecular sieves to the solution. The amount of molecular sieves should be in excess of what is required to absorb the water of hydration.

-

Agitation: Stir the mixture at room temperature for 24-48 hours. The molecular sieves will selectively absorb the water molecules from the solution.

-

Separation: Carefully decant or filter the solution to separate the anhydrous strontium permanganate solution from the molecular sieves.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the anhydrous strontium permanganate.

-

Storage: Immediately transfer the product to a desiccator for storage.

Quantitative Parameters (Proposed):

| Parameter | Value/Condition |

| Starting Material | This compound |

| Solvent | Anhydrous Acetone (or other suitable solvent) |

| Drying Agent | Activated 3Å Molecular Sieves |

| Reaction Time | 24-48 hours |

| Temperature | Room Temperature |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

Characterization of Anhydrous Strontium Permanganate

Successful synthesis of the anhydrous product should be confirmed through appropriate analytical techniques.

-

Gravimetric Analysis: The most straightforward method is to confirm the weight loss corresponding to the removal of three moles of water per mole of this compound (approximately 14.23% of the initial mass).

-

X-ray Diffraction (XRD): The powder XRD pattern of the anhydrous product should be distinct from that of the trihydrate, indicating a change in the crystal structure upon dehydration.

-

Infrared (IR) Spectroscopy: The IR spectrum of the anhydrous product should show the absence of the broad O-H stretching and H-O-H bending vibrations characteristic of water of hydration, which are present in the spectrum of the trihydrate.

-

Thermal Analysis (TGA/DTA): Thermogravimetric analysis of the final product should show no significant weight loss until the decomposition temperature of the anhydrous compound is reached.

Safety Precautions

-

Strontium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.

-

Permanganates can be irritants. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

When performing thermal dehydration, be aware of the potential for decomposition, which may release oxygen and increase the risk of fire or explosion if organic materials are present.

Conclusion

The synthesis of anhydrous strontium permanganate from its trihydrate is a challenging yet achievable process. The controlled thermal dehydration under vacuum presents a direct route, provided that precise temperature and pressure control can be maintained to stay below the 175°C decomposition threshold. The proposed solvent-based dehydration offers a promising, milder alternative that warrants further investigation, particularly regarding the solubility of strontium permanganate in suitable organic solvents. Rigorous characterization of the final product is essential to confirm the complete removal of water and the integrity of the permanganate anion.

Spectroscopic Analysis of Strontium Permanganate Trihydrate (Sr(MnO₄)₂·3H₂O): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the infrared (IR) and Raman spectroscopic analysis of strontium permanganate trihydrate. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document focuses on a predictive approach grounded in group theory, the known crystal structure, and comparative analysis with analogous permanganate salts and crystalline hydrates. Detailed, generalized experimental protocols for obtaining IR and Raman spectra of solid-state inorganic hydrates are provided for researchers seeking to characterize this compound. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the vibrational properties of this compound.

Introduction

This compound, Sr(MnO₄)₂·3H₂O, is an inorganic compound whose detailed spectroscopic characterization is of interest for understanding its structural and bonding properties. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful, non-destructive means to probe the molecular structure of such materials. These techniques are sensitive to the local chemical environment and symmetry of the constituent ions and molecules, namely the permanganate (MnO₄⁻) anion, the strontium (Sr²⁺) cation, and the water of hydration (H₂O) molecules.

This guide will first lay out the theoretical foundation for the vibrational modes expected for the permanganate ion and the water molecules within the known crystal lattice of this compound. Subsequently, predicted IR and Raman data are presented in tabular format. Finally, standardized experimental protocols for acquiring high-quality spectra are detailed, alongside visualizations of the analytical workflow and the relationship between the compound's components and their spectral signatures.

Theoretical Framework for Vibrational Analysis

The vibrational spectrum of a crystalline solid is governed by the symmetries of the individual molecules/ions and their arrangement within the crystal lattice. For this compound, the analysis considers the internal modes of the MnO₄⁻ anion and the H₂O molecules, and the lattice modes involving the Sr²⁺ cation.

The crystal structure of this compound is cubic, belonging to the non-centrosymmetric space group P2₁3.[1][2] This crystal structure dictates the symmetry of the sites occupied by the permanganate ions and water molecules, which in turn determines the activity of their vibrational modes in the IR and Raman spectra.

Vibrational Modes of the Permanganate Ion (MnO₄⁻)

The free permanganate ion possesses a tetrahedral (T_d) symmetry.[3] According to group theory, a tetrahedral molecule has four fundamental vibrational modes:

-

ν₁ (A₁): Symmetric Stretch. This mode is Raman active only. It involves the in-phase, symmetric stretching of all four Mn-O bonds.

-

ν₂ (E): Symmetric Bend. This mode is also Raman active only. It corresponds to a symmetric bending of the O-Mn-O angles.

-

ν₃ (F₂): Asymmetric Stretch. This triply degenerate mode is both IR and Raman active. It involves the out-of-phase stretching of the Mn-O bonds.

-

ν₄ (F₂): Asymmetric Bend. This triply degenerate mode is also both IR and Raman active and corresponds to an asymmetric bending of the O-Mn-O angles.

In the P2₁3 crystal lattice of this compound, the permanganate ions occupy sites of lower symmetry than T_d. This reduction in symmetry can cause the degenerate E and F₂ modes to split into multiple distinct bands and may lead to the appearance of formally inactive modes (like ν₁) in the IR spectrum, albeit likely with weak intensity.

Vibrational Modes of Water of Hydration (H₂O)

The water molecules in a crystalline hydrate exhibit three fundamental internal vibrational modes:

-

ν₁: Symmetric OH Stretch

-

ν₂: HOH Bending (Scissoring)

-

ν₃: Asymmetric OH Stretch

In addition to these internal modes, the water molecules can undergo restricted rotational (librational) and translational motions within the crystal lattice, which typically appear at lower frequencies in the far-IR and Raman spectra. The number and frequencies of these modes are sensitive to the strength of hydrogen bonding and the coordination environment of the water molecules.[4][5][6]

Predicted Spectroscopic Data

The following tables summarize the predicted vibrational modes and their expected wavenumber ranges for this compound based on data from analogous permanganate salts and crystalline hydrates.

Table 1: Predicted Vibrational Modes for the Permanganate (MnO₄⁻) Ion in Sr(MnO₄)₂·3H₂O

| Mode | Symmetry (Free Ion) | Description | Expected Wavenumber (cm⁻¹) | Predicted Activity |

| ν₁ | A₁ | Symmetric Stretch | 840 - 860 | Raman (strong) , IR (weak, if active) |

| ν₂ | E | Symmetric Bend | 350 - 380 | Raman (weak) , IR (inactive) |

| ν₃ | F₂ | Asymmetric Stretch | 900 - 950 | IR (strong) , Raman (medium) |

| ν₄ | F₂ | Asymmetric Bend | 390 - 440 | IR (medium) , Raman (weak) |

Table 2: Predicted Vibrational Modes for Water of Hydration (H₂O) in Sr(MnO₄)₂·3H₂O

| Mode | Description | Expected Wavenumber (cm⁻¹) | Predicted Activity |

| Librational Modes | Rocking, Wagging, Twisting | 400 - 800 | IR, Raman |

| ν₂ | HOH Bend | 1600 - 1650 | IR, Raman |

| ν₁, ν₃ | OH Stretches | 3200 - 3600 | IR, Raman |

Note: The OH stretching region may show multiple bands due to distinct hydrogen bonding environments of the three water molecules in the unit cell.

Experimental Protocols

High-quality spectroscopic data is contingent on proper sample preparation and instrument configuration. The following are generalized protocols for the IR and Raman analysis of solid inorganic hydrates like this compound.

Infrared (IR) Spectroscopy

4.1.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry a small amount of potassium bromide (KBr) powder (spectroscopic grade) in an oven at ~110°C for at least 2 hours to remove adsorbed water.

-

In a dry environment (e.g., a glove box or under a heat lamp), grind approximately 1-2 mg of the this compound sample with ~200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder mixture to a pellet-pressing die.

-

Apply pressure (typically 8-10 tons) under vacuum for several minutes to form a transparent or translucent pellet.

-

Mount the pellet in a sample holder for analysis.

4.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Source: Globar or other mid-IR source.

-

Detector: Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ or better.

-

Procedure:

-

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

-

Place the sample pellet in the beam path and record the sample spectrum.

-

The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Raman Spectroscopy

4.2.1. Sample Preparation

-

Place a small amount of the crystalline this compound powder into a glass capillary tube or onto a microscope slide.

-

If using a microscope, focus the laser onto a representative area of the sample.

4.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

-

Excitation Source: A continuous-wave (CW) laser. Common wavelengths include 532 nm, 633 nm, or 785 nm. A lower energy laser (e.g., 785 nm) is often preferred for colored compounds like permanganates to minimize fluorescence and sample degradation.

-

Detector: A charge-coupled device (CCD) detector for dispersive systems or an Indium Gallium Arsenide (InGaAs) detector for FT-Raman.

-

Spectral Range: Typically 100 - 4000 cm⁻¹.

-

Resolution: 2-4 cm⁻¹.

-

Procedure:

-

Calibrate the spectrometer using a known standard (e.g., silicon or polystyrene).

-

Acquire the Raman spectrum of the sample. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample damage. Multiple scans are often co-added.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the conceptual relationship between the components of this compound and their vibrational signatures.

Caption: Experimental workflow for the spectroscopic analysis of Sr(MnO₄)₂·3H₂O.

Caption: Relationship between molecular components and their vibrational signatures.

Conclusion

Disclaimer: The quantitative spectroscopic data presented in this document are predictive and based on theoretical principles and data from analogous compounds. Direct experimental verification is recommended for definitive spectral assignments.

References

Unveiling the Magnetic Landscape of Strontium Permanganate Trihydrate: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strontium permanganate trihydrate (Sr(MnO₄)₂·3H₂O) presents a compelling subject for magnetochemical investigation. As a d-block metal compound, its magnetic properties are of significant interest for applications ranging from catalysis to materials science and potentially in the biomedical field as a contrast agent or in drug delivery systems. This technical guide provides a comprehensive overview of the theoretical magnetic properties of this compound, outlines detailed experimental protocols for their characterization, and highlights the current research landscape. It is important to note that while the theoretical framework is well-established, specific experimental data on the magnetic properties of this compound is not extensively available in peer-reviewed literature, presenting a significant opportunity for novel research.

Introduction: The Unexplored Magnetic Potential

This compound is an inorganic compound with the chemical formula Sr(MnO₄)₂·3H₂O.[1][][3] It is recognized as purple cubic crystals with a molar mass of 379.54 g/mol .[1][][3] The compound undergoes thermal decomposition at 175°C.[1] While its synthesis and thermal behavior have been touched upon in the literature, a detailed investigation into its magnetic properties remains a nascent field of study.[4] The presence of the permanganate ion (MnO₄⁻), which contains manganese in a high oxidation state, is the primary determinant of its magnetic character. Understanding these properties is crucial for unlocking its potential in various scientific and technological domains.

Theoretical Magnetic Properties

The magnetic properties of this compound are expected to be dominated by the electron configuration of the manganese atom in the permanganate anion. In the MnO₄⁻ ion, manganese is in the +7 oxidation state, which corresponds to a d⁰ electron configuration. A d⁰ configuration means there are no unpaired electrons in the d-orbitals of the manganese ion.

Consequently, pure, ideal this compound is theoretically expected to be diamagnetic . Diamagnetic materials possess a weak negative magnetic susceptibility, meaning they are weakly repelled by a magnetic field. This diamagnetism arises from the orbital motion of electrons, a universal property of all matter.

However, any deviation from this ideal state, such as the presence of manganese in lower oxidation states (e.g., Mn(II), Mn(III), Mn(IV)) due to synthesis conditions, impurities, or partial decomposition, would introduce unpaired d-electrons and result in paramagnetism . Paramagnetic materials have a positive magnetic susceptibility and are attracted to a magnetic field. The strength of this paramagnetism would be directly proportional to the concentration of these paramagnetic centers.

Experimental Protocols for Magnetic Characterization

To empirically determine the magnetic properties of this compound, a systematic experimental approach is required. The following protocols outline the key steps for synthesis and characterization.

Synthesis of this compound

A common method for the synthesis of this compound involves a metathesis reaction between a soluble strontium salt and a soluble permanganate salt in an aqueous solution.

Materials:

-

Strontium chloride (SrCl₂) or Strontium nitrate (Sr(NO₃)₂)

-

Potassium permanganate (KMnO₄) or Sodium permanganate (NaMnO₄)

-

Deionized water

-

Ethanol (for washing)

-

Ether (for drying)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), desiccator

Procedure:

-

Preparation of Reactant Solutions: Prepare saturated aqueous solutions of the strontium salt and the permanganate salt separately.

-

Reaction: Slowly add the permanganate solution to the strontium salt solution with constant stirring. The formation of a purple precipitate of this compound will be observed. The reaction should be carried out at a controlled temperature, typically near room temperature, to minimize decomposition of the permanganate ion.

-

Precipitation and Crystallization: Continue stirring for a defined period to ensure complete reaction. The mixture is then cooled to promote crystallization.

-

Isolation: The purple crystals of this compound are isolated by vacuum filtration.

-

Washing: The collected crystals are washed with small portions of cold deionized water to remove any soluble impurities, followed by a wash with ethanol to aid in drying.

-

Drying: The final product is dried in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) to remove residual water and solvent.

Magnetic Susceptibility Measurement

Magnetic susceptibility measurements are fundamental to determining the bulk magnetic behavior of a material.

Instrumentation:

-

Superconducting Quantum Interference Device (SQUID) magnetometer or a vibrating sample magnetometer (VSM).

Procedure:

-

Sample Preparation: A precisely weighed amount of the synthesized this compound powder is packed into a gelatin capsule or a similar sample holder.

-

Measurement: The magnetic moment of the sample is measured as a function of the applied magnetic field at a constant temperature (e.g., 300 K). This measurement helps to identify the presence of any ferromagnetic impurities.

-

Temperature Dependence: The magnetic susceptibility is then measured over a range of temperatures (e.g., 2 K to 300 K) at a constant applied magnetic field.

-

Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. For a paramagnetic substance, a plot of 1/χₘ versus temperature (Curie-Weiss plot) should be linear. The effective magnetic moment (μ_eff) can be calculated from the slope of this plot. For a diamagnetic substance, the susceptibility will be small, negative, and largely independent of temperature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (or Electron Spin Resonance, ESR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons.[5][6] It can provide detailed information about the electronic structure and local environment of paramagnetic species.

Instrumentation:

-

X-band EPR spectrometer

Procedure:

-

Sample Preparation: A small amount of the powdered this compound is placed in a quartz EPR tube.

-

Spectrum Acquisition: The EPR spectrum is recorded at room temperature and at a low temperature (e.g., 77 K, liquid nitrogen temperature).

-

Data Analysis:

-

g-factor: The position of the EPR signal provides the g-factor, which is a characteristic property of the paramagnetic center.[7]

-

Hyperfine Structure: If the unpaired electron interacts with nearby nuclear spins (e.g., ⁵⁵Mn), the EPR signal will be split into a hyperfine pattern, which can help to identify the manganese oxidation state.

-

Linewidth: The width of the EPR signal can provide information about spin-spin and spin-lattice relaxation processes.

-

Data Presentation

As specific experimental data for this compound is not available, the following table summarizes its known physical and chemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | Sr(MnO₄)₂·3H₂O | [1][][3] |

| Molar Mass | 379.54 g/mol | [1][][3] |

| Appearance | Purple cubic crystals | [1] |

| Decomposition Temperature | 175°C | [1] |

| Solubility in Water | 2.5 g/100 g at 0°C | [1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and magnetic characterization of this compound.

Conclusion and Future Outlook

The magnetic properties of this compound remain an uncharted area of materials science. Based on theoretical principles, the compound is expected to be diamagnetic, but the presence of lower oxidation states of manganese could induce paramagnetism. The experimental protocols detailed in this guide provide a clear roadmap for researchers to undertake a thorough investigation of this material. Future studies should focus on careful synthesis to control the purity and stoichiometry of the compound, followed by comprehensive magnetic susceptibility and EPR measurements. Such research will not only fill a gap in the fundamental understanding of permanganate chemistry but also pave the way for the potential application of this compound in advanced materials and technologies.

References

- 1. This compound [chemister.ru]

- 3. Strontium oxido(trioxo)manganese--water (1/2/3) | H6Mn2O11Sr | CID 57348453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rjpn.org [rjpn.org]

"discoverer of strontium permanganate trihydrate"

An In-depth Technical Guide to Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, Sr(MnO₄)₂·3H₂O, including its discovery, physical and chemical properties, synthesis, and safety protocols. The information is compiled to serve as a foundational resource for professionals in research and development.

Introduction and Discovery

While the specific "discoverer" in the traditional sense is not attributed to a single individual, the first detailed scientific characterization and synthesis of this compound was reported by A. Ferrari, A. Braibanti, G. Bigliardi, and A. M. Manotti Lanfredi in their 1966 publication on its crystal structure. Their work provided the foundational crystallographic and preparative data for this compound.

Physicochemical Properties

This compound is a purple, crystalline solid.[1][2] Its properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Chemical Formula | Sr(MnO₄)₂·3H₂O |

| Molar Mass | 379.54 g/mol [1][3][] |

| Appearance | Purple cubic crystals[1] |

| Density | 2.75 g/cm³ at 20°C |

| Decomposition Temperature | 175°C |

| Solubility in Water | 2.5 g/100 g at 0°C[2] |

Table 2: Crystallographic Data

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | P213 |

| Unit Cell Parameter (a) | 9.611 ± 0.006 Å |

| Mn-O Bond Length | 1.605 ± 0.014 Å |

| Average Sr-O Bond Length | 2.68 Å |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the method described by Ferrari et al. (1966).

Materials:

-

Silver permanganate (AgMnO₄)

-

Strontium chloride (SrCl₂)

-

Distilled water

-

Desiccator

Procedure:

-

Prepare aqueous solutions of silver permanganate and strontium chloride.

-

Mix the two solutions. A precipitate of silver chloride (AgCl) will form.

-

Filter off the silver chloride precipitate.

-

The resulting filtrate, a solution of strontium permanganate, is then evaporated in a desiccator.

-

Dark violet, hygroscopic crystals of this compound will form.

Visualization of Synthesis Workflow

The synthesis of this compound can be visualized as a straightforward metathesis reaction followed by crystallization.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Handling and Safety

A specific Safety Data Sheet (SDS) for this compound is not widely available. The following precautions are based on the known hazards of related strontium and permanganate compounds.

-

Oxidizing Agent: Permanganates are strong oxidizing agents and may intensify fire. Keep away from combustible materials.

-

Skin and Eye Irritant: Causes skin irritation and potentially serious eye damage.[6][7] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hygroscopic: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place.

-

Handling: Handle in a well-ventilated area to avoid inhalation of any dust. Wash hands thoroughly after handling.

Potential Applications

While specific applications for this compound are not extensively documented, permanganate salts are generally known for their use as oxidizing agents in various chemical reactions.[8] The unique properties of the strontium cation might offer specific advantages in certain synthetic contexts, but further research is needed to explore these possibilities.

References

- 1. Strontium - ESPI Metals [espimetals.com]

- 2. This compound [chemister.ru]

- 3. Strontium oxido(trioxo)manganese--water (1/2/3) | H6Mn2O11Sr | CID 57348453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. chemsupply.com.au [chemsupply.com.au]

- 7. simmons.chemoventory.com [simmons.chemoventory.com]

- 8. pnnl.gov [pnnl.gov]

An In-depth Technical Guide to the Initial Synthesis of Strontium Permanganate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis of strontium permanganate trihydrate, Sr(MnO₄)₂·3H₂O. The document details the established synthetic methodology, physical and chemical properties, and the logical workflow of the preparation process. This guide is intended for professionals in chemical research and development who require a thorough understanding of this inorganic compound.

Introduction

This compound is an inorganic compound characterized by its purple, cubic crystalline structure. While its applications are not as widespread as other permanganate salts, its synthesis and properties are of interest to researchers in inorganic chemistry and materials science. This document outlines the seminal method for its preparation as first described by Ferrari and Biagini Cingi in 1966.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Formula | Sr(MnO₄)₂·3H₂O | [1] |

| Molar Mass | 379.54 g/mol | [1] |

| Appearance | Purple cubic crystals | [1] |

| Decomposition Temperature | 175 °C | [1] |

| Solubility in Water | 2.5 g/100 g of solvent (at 0 °C) | [1] |

| Density | 2.75 g/cm³ (at 20 °C) | [1] |

| Crystal System | Cubic | |

| Space Group | P2₁3 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is based on a double displacement reaction in an aqueous medium, followed by precipitation of an insoluble byproduct and subsequent crystallization of the desired product.

Principle

The core of the synthesis involves the reaction of aqueous solutions of silver permanganate (AgMnO₄) and strontium chloride (SrCl₂). The low solubility of silver chloride (AgCl) in water drives the reaction towards the formation of strontium permanganate in the solution.

Reaction Stoichiometry

The balanced chemical equation for the synthesis is as follows:

2 AgMnO₄(aq) + SrCl₂(aq) → Sr(MnO₄)₂(aq) + 2 AgCl(s)

Chemical reaction for the synthesis of strontium permanganate.

Materials and Reagents

-

Silver Permanganate (AgMnO₄)

-

Strontium Chloride (SrCl₂)

-

Distilled or Deionized Water

Note: Quantitative details regarding the concentrations and volumes of the reactant solutions are not explicitly provided in the seminal literature. It is recommended to use stoichiometric amounts of the reactants based on their molar masses to ensure complete precipitation of silver chloride.

Procedure

-